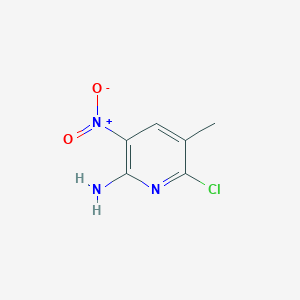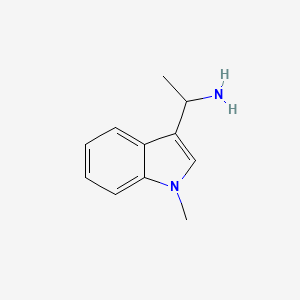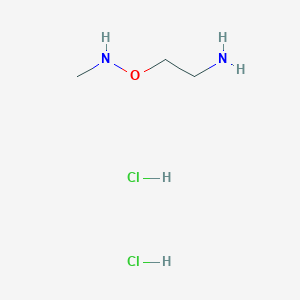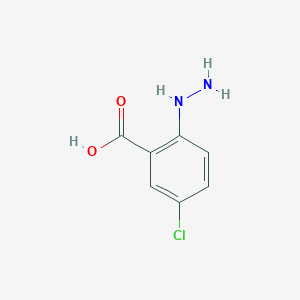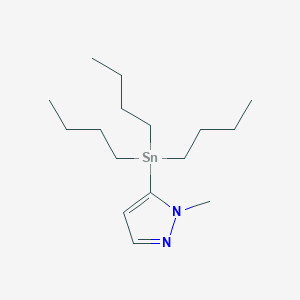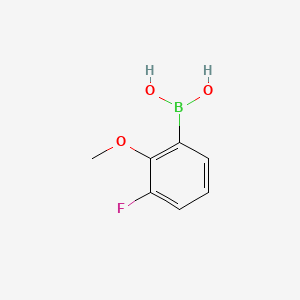
3-Fluoro-2-methoxyphenylboronic acid
Overview
Description
3-Fluoro-2-methoxyphenylboronic acid is a derivative of phenylboronic acid, which is a compound of significant interest in organic chemistry due to its utility in various chemical reactions, particularly in Suzuki coupling reactions. The presence of a fluorine atom and a methoxy group on the phenyl ring can influence the reactivity and stability of the boronic acid, making it a valuable compound for further chemical transformations .
Synthesis Analysis
The synthesis of fluorine-substituted phenylboronic acids, such as 3-Fluoro-2-methoxyphenylboronic acid, can be achieved through various methods. One approach could involve the use of electron-poor, fluoro-containing arylboronic acids as coupling partners in nickel(0)/tricyclohexylphosphine-catalyzed cross-coupling reactions . Another method might involve the functionalization of 2-formylphenylboronic acids, which can undergo tautomeric rearrangements to form corresponding oxaboroles, as seen in the study of 3-fluoro-4-formylphenylboronic acid . Although the exact synthesis of 3-Fluoro-2-methoxyphenylboronic acid is not detailed in the provided papers, these methods suggest potential pathways for its synthesis.
Molecular Structure Analysis
The molecular structure of fluorine-substituted phenylboronic acids can be characterized by various spectroscopic techniques. For instance, the geometric structure of 3-fluoro-4-formylphenylboronic acid was investigated using DFT/B3LYP/6-311++G(d,p) basis set, and its spectra were observed by FT-IR and FT-Raman spectroscopy . These techniques could similarly be applied to analyze the molecular structure of 3-Fluoro-2-methoxyphenylboronic acid.
Chemical Reactions Analysis
Fluorine-substituted phenylboronic acids are known to participate in various chemical reactions. For example, they can be used as coupling partners in palladium-catalyzed cascade reactions to construct complex heterocyclic structures . The presence of fluorine can also influence the tautomeric equilibrium between phenylboronic acids and their corresponding oxaboroles, as demonstrated by the study of functionalized 2-formylphenylboronic acids . These reactions highlight the reactivity of such compounds and their potential applications in the synthesis of novel organic molecules.
Physical and Chemical Properties Analysis
The physical and chemical properties of fluorine-substituted phenylboronic acids can be significantly affected by the presence of fluorine and other substituents. For example, the pKa values, tautomeric equilibria, and crystal structures of various isomeric fluoro-2-formylphenylboronic acids were investigated, revealing the influence of the fluorine position on these properties . These findings can provide insights into the behavior of 3-Fluoro-2-methoxyphenylboronic acid in different environments and its potential applications.
Scientific Research Applications
Fluorescence Quenching in Boronic Acid Derivatives
- Study: "Exploring the mechanism of fluorescence quenching in two biologically active boronic acid derivatives using Stern-Volmer kinetics" (2015) by H. S. Geethanjali et al.
- Key Finding: Investigation of fluorescence quenching mechanisms in boronic acid derivatives, which could be vital for developing fluorescence-based sensors and diagnostics.
- Source: Geethanjali et al., 2015
- Study: "Antifungal activity and tautomeric cyclization equilibria of formylphenylboronic acids." (2019) by Krzysztof M. Borys et al.
- Key Finding: The antifungal activity of certain boronic acids, including their potential in drug development.
- Source: Borys et al., 2019
- Study: "(S)-BINOL Immobilized onto Multiwalled Carbon Nanotubes through Covalent Linkage: A New Approach for Hybrid Nanomaterials Characterization" (2015) by C. Monteiro et al.
- Key Finding: Utilization in catalysis and material science, specifically in the modification of multiwalled carbon nanotubes.
- Source: Monteiro et al., 2015
- Study: "Versatile 2-Fluoroacrylic Building Blocks for the Synthesis of Fluorinated Heterocyclic Compounds" (1996) by G. Shi et al.
- Key Finding: Its use in the synthesis of fluorinated heterocyclic compounds, an important class of compounds in pharmaceutical and agrochemical industries.
- Source: Shi et al., 1996
Mechanism of Action
Target of Action
3-Fluoro-2-methoxyphenylboronic acid is primarily used as a reactant in the Suzuki coupling . It has been used in the preparation of inhibitors of 17β-hydroxysteroid dehydrogenase type 1 , an enzyme that plays a crucial role in the biosynthesis of estrogens and androgens.
Mode of Action
The compound interacts with its targets through a process known as Suzuki coupling . This is a type of palladium-catalyzed cross-coupling reaction that allows for the formation of carbon-carbon bonds. The boronic acid moiety of the compound interacts with a halide or pseudohalide compound in the presence of a base and a palladium catalyst to form a new carbon-carbon bond .
Biochemical Pathways
The primary biochemical pathway affected by 3-Fluoro-2-methoxyphenylboronic acid is the Suzuki-Miyaura cross-coupling reaction . This reaction is widely used in organic chemistry for the synthesis of biaryl compounds, which are common structural motifs in pharmaceuticals and organic materials .
Result of Action
The primary result of the action of 3-Fluoro-2-methoxyphenylboronic acid is the formation of new carbon-carbon bonds through the Suzuki-Miyaura cross-coupling reaction . This can lead to the synthesis of a wide range of organic compounds, including inhibitors of 17β-hydroxysteroid dehydrogenase type 1 .
Action Environment
The efficacy and stability of 3-Fluoro-2-methoxyphenylboronic acid can be influenced by various environmental factors. For instance, the Suzuki-Miyaura cross-coupling reaction requires a base and a palladium catalyst . The choice of these reagents, as well as the reaction conditions (e.g., temperature, solvent), can significantly affect the yield and selectivity of the reaction . Additionally, the compound should be stored under appropriate conditions to prevent degradation .
Safety and Hazards
Future Directions
As a versatile reagent in organic synthesis, 3-Fluoro-2-methoxyphenylboronic acid has potential for further applications in the development of new chemical reactions and the synthesis of complex molecules. Its use in the preparation of inhibitors of 17β-hydroxysteroid dehydrogenase type 1 suggests potential applications in medicinal chemistry .
properties
IUPAC Name |
(3-fluoro-2-methoxyphenyl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8BFO3/c1-12-7-5(8(10)11)3-2-4-6(7)9/h2-4,10-11H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ABTBKKHOMBEJGL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C(=CC=C1)F)OC)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8BFO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10620278 | |
| Record name | (3-Fluoro-2-methoxyphenyl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10620278 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
169.95 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Fluoro-2-methoxyphenylboronic acid | |
CAS RN |
762287-59-2 | |
| Record name | B-(3-Fluoro-2-methoxyphenyl)boronic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=762287-59-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Fluoro-2-methoxyphenylboronic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0762287592 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (3-Fluoro-2-methoxyphenyl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10620278 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-Fluoro-2-methoxybenzeneboronic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 3-Fluoro-2-methoxyphenylboronic acid | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3L3DC2H8AH | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



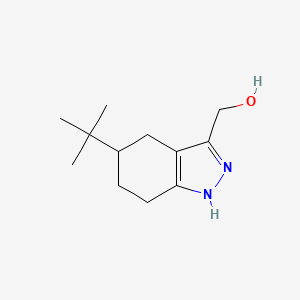
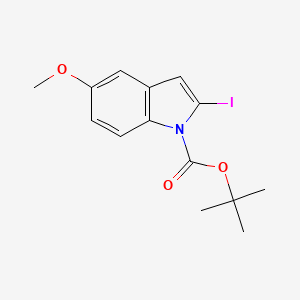

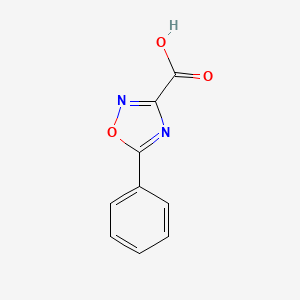
![3-((1H-benzo[d]imidazol-2-yl)methyl)benzo[d]isoxazole](/img/structure/B1358053.png)
